Hydroxyaluminum distearate

CAS No.: 300-92-5

Cat. No.: VC3748947

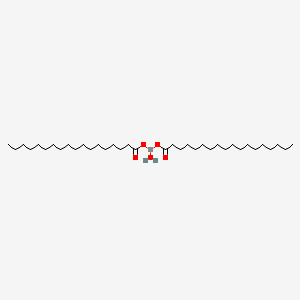

Molecular Formula: C36H72AlO5

Molecular Weight: 611.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300-92-5 |

|---|---|

| Molecular Formula | C36H72AlO5 |

| Molecular Weight | 611.9 g/mol |

| Standard InChI | InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+2;/p-2 |

| Standard InChI Key | ZFBYSSBIQZUBBE-UHFFFAOYSA-L |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCC.O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCCC.O |

| Colorform | WHITE POWDER |

| Melting Point | 145 °C |

Introduction

Chemical Structure and Properties

Molecular Structure

Hydroxyaluminum distearate has the molecular formula C36H71AlO5, containing an aluminum atom coordinated with two stearate chains and a hydroxyl group . This structure gives the compound its characteristic behavior as both a metal soap and a stabilizing agent. The precise arrangement of the stearate chains around the aluminum center contributes to its effectiveness in various applications.

Physical Properties

The physical properties of hydroxyaluminum distearate make it suitable for diverse applications across multiple industries. These properties have been extensively characterized and are summarized in the following table:

These physical properties demonstrate why hydroxyaluminum distearate is effective as a thickening agent, stabilizer, and water-repellent compound. The relatively high melting and boiling points indicate thermal stability, while the insolubility in water and alcohol, combined with its ability to form gels with hydrocarbons, makes it ideal for waterproofing applications and as a thickener in oil-based formulations .

Chemical Properties

Hydroxyaluminum distearate demonstrates several important chemical characteristics that define its behavior in various formulations. The compound contains an aluminum center with coordination to oxygen atoms from the stearate chains and a hydroxyl group, giving it both metal-coordination properties and organic functionality .

The presence of the hydroxyl group (OH) attached to the aluminum center provides a potential reactive site while also contributing to the compound's stability. This structure allows hydroxyaluminum distearate to function as a stabilizer in various formulations, particularly where interactions with both hydrophobic and hydrophilic components are required .

When exposed to high temperatures, the compound maintains relative stability, which is beneficial for applications in materials that undergo thermal processing. The chemical structure also facilitates its role as an emulsifier, allowing it to help stabilize mixtures of oil and water-based components in cosmetic and pharmaceutical formulations .

Identification and Nomenclature

CAS Number and Identifiers

Proper identification of hydroxyaluminum distearate is essential for regulatory compliance and material safety. The compound is registered with various identification systems as detailed below:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 300-92-5 | |

| EINECS | 206-101-8 | |

| RTECS | BD0962000 | |

| HS Code | 2915709000, 2915900090 | |

| MFCD | 00055007 |

These identifiers are crucial for tracking the compound in regulatory contexts, international trade, and safety documentation. The CAS number (300-92-5) serves as the primary identifier in chemical databases and safety literature .

Synonyms

Hydroxyaluminum distearate is known by numerous alternative names in scientific literature and commercial contexts. These synonyms include:

This variety of names reflects the compound's widespread use across different industries and regions. Understanding these alternative nomenclatures is important when researching the compound across diverse scientific and commercial literature .

Applications and Uses

Industrial Applications

Hydroxyaluminum distearate serves numerous industrial functions across multiple sectors. Its versatility stems from its unique physical and chemical properties, making it valuable in various formulations. The primary industrial applications include:

Hydroxyaluminum distearate functions as an effective thickener in paints and inks, improving their consistency and application properties. The compound enhances the gloss of these products while maintaining appropriate viscosity for optimal performance . In the construction industry, it serves as a water-repellent agent in building materials, providing increased durability and weather resistance .

The compound also works as a lubricant in plastic manufacturing and cordage production, reducing friction and improving processing characteristics. This application takes advantage of its stability at elevated temperatures during manufacturing processes . Additionally, hydroxyaluminum distearate acts as a key ingredient in rust inhibitors for metals, offering protection against corrosion in various environmental conditions .

In grease formulations, the compound serves as a thickening agent, contributing to the consistency and performance characteristics required for effective lubrication. This application capitalizes on its ability to form gels with hydrocarbons .

Cosmetic and Pharmaceutical Uses

In the cosmetics and personal care industry, hydroxyaluminum distearate plays several important roles. The compound functions as an emulsifier in cosmetic formulations, helping to stabilize mixtures of oil and water-based ingredients. This property is particularly valuable in products requiring extended shelf stability .

For pharmaceutical applications, hydroxyaluminum distearate serves as a lubricant during tablet manufacturing, facilitating the production process and improving the quality of the final product. The compound's stability and non-reactivity make it suitable for this sensitive application .

Research indicates that hydroxyaluminum distearate has been tested for skin irritation potential using reconstructed human epidermis models following OECD Test Guidelines 431 and 439, with results showing no skin irritation. Similarly, eye irritation testing using bovine cornea models according to OECD Test Guideline 437 demonstrated no eye irritation . These safety findings support its continued use in personal care products and pharmaceutical formulations.

Market Analysis and Trends

The global hydroxyaluminum distearate market has demonstrated steady growth patterns with promising future projections. According to market research data, the market size was valued at USD 0.55 billion in 2022 and is projected to reach USD 0.75 billion by 2030, growing at a compound annual growth rate (CAGR) of 3.8% from 2024 to 2030 .

Between 2018 and 2022, the market experienced consistent demand growth, primarily driven by increasing applications in the cosmetics, personal care, and pharmaceutical industries. The compound's effectiveness as a lubricant, stabilizer, and emulsifier in various formulations contributed to this sustained market expansion .

The cosmetics and personal care sector represents a significant portion of the demand, influenced by growing consumer preference for skincare products requiring stability, smooth texture, and performance characteristics. In these applications, hydroxyaluminum distearate enhances product formulations through its stabilizing and emulsifying properties .

The pharmaceutical sector also contributes to market demand, utilizing hydroxyaluminum distearate for its lubricating properties during tablet manufacturing. This application has maintained consistent demand during the 2018-2022 period and is expected to continue supporting market growth .

Looking ahead to the 2023-2033 period, market analysts project continued growth driven by expanding applications across various industries and increasing demand in emerging markets. This growth trajectory highlights the compound's enduring industrial importance and versatility .

Despite these classifications, laboratory testing using modern methods indicates minimal irritation potential. Tests on reconstructed human epidermis (RhE) following OECD Test Guidelines 431 and 439 showed no skin irritation. Similarly, testing on bovine cornea according to OECD Test Guideline 437 demonstrated no eye irritation . These findings suggest that the compound may have lower irritation potential than indicated by its traditional hazard classification.

Research Findings

Recent research on hydroxyaluminum distearate has focused on expanding its applications and understanding its behavior in various formulations. Studies have examined its effectiveness as a thickening agent in different mediums, particularly highlighting its performance in oil-based systems where it forms stable gels with aliphatic and aromatic hydrocarbons .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume